(6-Methoxy-5-nitropyridin-3-yl)boronic acid
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Overview
Description
(6-Methoxy-5-nitropyridin-3-yl)boronic acid is a heterocyclic aromatic compound that contains both a boronic acid group and a nitro group on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-5-nitropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amino-substituted pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
(6-Methoxy-5-nitropyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (6-Methoxy-5-nitropyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The nitro group can participate in redox reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the nitro group.
(6-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the nitro group.
(6-Methoxy-2-nitropyridin-3-yl)boronic acid: Similar structure but with the nitro group in a different position
Uniqueness
(6-Methoxy-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both a methoxy group and a nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C6H7BN2O5 |
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Molecular Weight |
197.94 g/mol |
IUPAC Name |
(6-methoxy-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
NQCSBFYHPDMOLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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